molecular formula C21H14Br3N3O3 B11545988 2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No. B11545988
M. Wt: 596.1 g/mol
InChI Key: NPQWSUXINSUQAQ-NSKAYECMSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate is a complex organic compound characterized by its multiple bromine substitutions and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate typically involves multiple steps, including bromination, hydrazinylidene formation, and esterification. The process begins with the bromination of the aromatic rings, followed by the introduction of the hydrazinylidene group through a condensation reaction with a hydrazine derivative. The final step involves esterification to form the 3-methylbenzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-3,6-dimethylaniline
  • 2,4-dibromo-6-methylphenol
  • 2,4-dibromo-6-nitrophenol

Uniqueness

2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate is unique due to its specific combination of bromine substitutions and the hydrazinylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

properties

Molecular Formula

C21H14Br3N3O3

Molecular Weight

596.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C21H14Br3N3O3/c1-12-3-2-4-13(5-12)21(29)30-19-14(6-16(22)8-18(19)24)10-26-27-20(28)15-7-17(23)11-25-9-15/h2-11H,1H3,(H,27,28)/b26-10+

InChI Key

NPQWSUXINSUQAQ-NSKAYECMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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